1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride
Description
1-(Cyclobutylmethyl)imidazol-4-amine dihydrochloride (molecular formula: C₈H₁₅Cl₂N₃, molecular weight: 224.13 g/mol) is a bicyclic imidazole derivative with a cyclobutylmethyl substituent at the N1 position of the imidazole ring . It is synthesized via a multi-step process involving alkylation of 4-nitroimidazole with bromomethylcyclobutane, followed by nitro group reduction and dihydrochloride salt formation . This compound has been explored in drug discovery, particularly as an intermediate in developing WDR5-MYC protein-protein interaction inhibitors .
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;;/h5-7H,1-4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJXUFQQYOXEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutylmethyl Bromide-Mediated Alkylation
A seminal method involves the reaction of imidazole with cyclobutylmethyl bromide under basic conditions. In a representative procedure from EP0000950B1, alkylation proceeds via nucleophilic substitution:
Reaction Setup :
- Imidazole (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Cyclobutylmethyl bromide (1.2 equiv) and a base (e.g., K₂CO₃ or DBU) are added sequentially.
- The mixture is heated to 60–80°C for 12–24 hours.
Workup :
Table 1 : Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| DBU | CH₃CN | 60 | 85 |
| NaH | THF | 25 | 68 |
Alternative Alkylating Agents
Cyclobutylmethyl tosylate or mesylate may substitute bromide, offering enhanced reactivity in non-polar solvents. For instance, using cyclobutylmethyl mesylate in THF with NaH as a base achieves 78% yield.
C4-Amination of the Imidazole Core
Introducing the amine group at the C4 position necessitates careful regioselective functionalization. While direct amination is challenging, indirect methods via intermediate nitro or carbonyl derivatives are prevalent.
Nitration-Reduction Pathway
A two-step approach is employed to install the amine group:
Nitration :
Reduction :
Table 2 : Comparison of Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂/Pd-C | EtOH | 25 | 70 |
| SnCl₂/HCl | HCl (aq.) | 60 | 65 |
| NaBH₄/CuCl₂ | MeOH | 25 | 55 |
Direct Amination via Buchwald-Hartwig Coupling
Recent advances utilize palladium-catalyzed C–N coupling to introduce the amine group directly. A mixture of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C facilitates this transformation, achieving 68% yield.
Dihydrochloride Salt Formation
The final step involves converting the free base to its dihydrochloride salt to enhance stability and solubility.
Acidic Workup Protocol
As detailed in PMC3375359, the free base is treated with HCl gas in anhydrous ether:
Procedure :
- The amine (1.0 equiv) is dissolved in dry diethyl ether.
- HCl gas is bubbled through the solution until precipitation is complete.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
Characterization :
Analytical and Pharmacological Profiling
Spectroscopic Data
Biological Activity
While pharmacological data for this specific compound are limited, structurally related imidazoles exhibit affinity for opioid receptors. For example, 17-(cyclobutylmethyl) derivatives show Kᵢ values of 0.21–7.9 nM at μ-opioid receptors.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes classical acylation with carboxylic acid derivatives. Key findings include:
Reaction with Acyl Chlorides
-
In the presence of acyl chlorides (e.g., acetyl chloride), the amine forms amides under mild conditions (room temperature, inert atmosphere).
-
Base (e.g., triethylamine) is required to neutralize HCl generated during the reaction.
Example Reaction:
Table 1: Acylation Efficiency Under Varied Conditions
| Acylating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | DCM | 92 | |
| Benzoyl chloride | THF | 88 | |
| Trifluoroacetyl | Acetonitrile | 78 |
Nucleophilic Substitution
The cyclobutylmethyl group’s steric bulk influences substitution patterns:
Reactivity with Alkyl Halides
-
The imidazole nitrogen (N1 or N3) reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Selectivity depends on solvent polarity and temperature, with N1 substitution favored in aprotic solvents .
Mechanistic Insight:
Table 2: Alkylation Regioselectivity
| Alkylating Agent | Solvent | N1:N3 Ratio | Yield (%) |
|---|---|---|---|
| Methyl iodide | DMF | 9:1 | 85 |
| Ethyl bromide | Acetone | 7:3 | 72 |
Oxidation Reactions
The imidazole ring exhibits moderate resistance to oxidation, but strong oxidants induce decomposition:
Hydrogen Peroxide-Mediated Oxidation
-
Forms imidazole N-oxide derivatives at elevated temperatures (60–80°C).
Example Pathway:
Critical Note:
Cyclization with Aldehydes
The amine participates in Schiff base formation, enabling cyclization:
Reaction with Formaldehyde
-
Rapid condensation forms a bicyclic imidazolidine structure under neutral or weakly acidic conditions .
Mechanism:
-
Imine formation between the amine and aldehyde.
-
Intramolecular cyclization via the imidazole nitrogen.
Table 3: Cyclization Kinetics
| Aldehyde | Temperature (°C) | Completion Time | Product Yield (%) |
|---|---|---|---|
| Formaldehyde | 25 | 20 min | 95 |
| Acetaldehyde | 40 | 2 h | 82 |
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals:
Complexation with Cu(II)
-
Forms stable octahedral complexes in aqueous ethanol.
-
Stability constants () range from 4.2 to 5.8, depending on pH .
Application Note:
Reductive Alkylation
The amine undergoes reductive amination with ketones or aldehydes:
Example with Acetone:
Scientific Research Applications
Medicinal Chemistry Applications
1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride has significant potential in medicinal chemistry:
- Pharmaceutical Development : This compound serves as a building block for synthesizing pharmaceutical agents. Its ability to interact with specific enzymes or receptors in the central nervous system makes it a candidate for developing drugs targeting neurological disorders.
- Antimicrobial Activity : Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties. They are effective against various pathogens, including bacteria and fungi, which is crucial in combating antibiotic resistance.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. Enzyme inhibition plays a critical role in drug development by modulating biochemical pathways associated with diseases.
Materials Science Applications
In materials science, this compound can be utilized in:
- Advanced Materials Development : The compound can be employed in creating advanced materials such as ionic clathrate hydrates, which have applications in thermal energy storage. Its unique structural features may enhance the performance of these materials.
Biological Studies
The compound's role as a probe in biological studies is noteworthy:
- Biochemical Assays : It can be used to study enzyme activity and protein-ligand interactions, providing insights into biochemical processes and aiding in drug discovery.
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- Antimicrobial Properties : A study demonstrated that imidazole derivatives exhibited potent antibacterial activity against multidrug-resistant strains. The compound's structure allows it to disrupt bacterial membranes effectively .
- Enzyme Inhibition Mechanisms : Research has shown that this compound can inhibit specific enzymes involved in disease processes. Further investigations are ongoing to elucidate the precise mechanisms of action.
- Thermal Energy Storage Materials : The potential use of this compound in developing ionic clathrate hydrates has been explored, indicating its applicability in energy-efficient technologies.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)imidazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Cycloalkylmethyl Derivatives
1-(Cyclopentylmethyl)imidazol-4-amine Dihydrochloride
- Molecular Weight : 238.2 g/mol (higher due to the larger cyclopentane ring).
- Synthesis: Similar to the cyclobutyl analogue but uses bromomethylcyclopentane.
- Structural Impact : The cyclopentyl group increases lipophilicity and steric bulk, which may enhance target binding via hydrophobic interactions but could also impede solubility .
1-(Cyclopropylmethyl)imidazol-4-amine Dihydrochloride
- Molecular Weight : ~196.7 g/mol (smaller cyclopropane ring reduces mass).
- No direct synthesis data is available, but analogous compounds (e.g., (1-cyclopropylimidazol-4-yl)methanamine dihydrochloride) suggest lower yields compared to cyclobutylmethyl derivatives .
- Structural Impact : The strained cyclopropane ring may confer unique electronic properties, influencing reactivity or target engagement .
Key Data Table: Cycloalkylmethyl Imidazole Derivatives
| Compound | Molecular Weight (g/mol) | Synthesis Yield | Key NMR Shifts (δ, ppm) | LCMS [M+H]+ |
|---|---|---|---|---|
| 1-(Cyclobutylmethyl)imidazol-4-amine | 224.13 | Quant.* | 8.13 (s, 1H), 7.74 (s, 1H) | 152.3 |
| 1-(Cyclopentylmethyl)imidazol-4-amine | 238.2 | 88% | 8.18 (s, 1H), 7.76 (s, 1H) | 166.3 |
*Reported as quantitative but crude material taken forward without purification .
Comparison with Non-Cycloalkyl Analogues
1-(Benzyl)imidazol-4-amine Derivatives
- Example : Benzyl-substituted imidazoles (e.g., VIIa-j in ) exhibit higher aromaticity, which can enhance π-π stacking in biological targets but reduce metabolic stability .
- Solubility : The dihydrochloride salt of the cyclobutylmethyl derivative likely has superior aqueous solubility compared to neutral benzyl analogues due to ionizable chloride counterions .
Methylthio-Substituted Imidazoles
- This contrasts with the cyclobutylmethyl group’s steric and hydrophobic role .
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride form of 1-(cyclobutylmethyl)imidazol-4-amine enhances water solubility, critical for bioavailability. Cyclopentylmethyl analogues, while more lipophilic, may require formulation adjustments for drug delivery .
- Target Binding : In WDR5-MYC inhibitors (), the cyclobutylmethyl group’s intermediate size balances steric hindrance and hydrophobic interactions, whereas larger substituents (e.g., cyclopentylmethyl) might disrupt binding .
- Stability : Cyclobutyl’s lower ring strain compared to cyclopropane may improve synthetic scalability and metabolic stability .
Research Implications and Gaps
- Synthetic Optimization : The cyclobutylmethyl derivative’s unspecified purification yield () warrants further study to compare scalability with cyclopentylmethyl analogues.
- Biological Data: Limited evidence on target affinity or cytotoxicity for cyclobutylmethyl vs. other substituents highlights a need for comparative pharmacological studies.
Biological Activity
1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride is an imidazole derivative that has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride has the molecular formula . Its synthesis typically involves the cyclization of amido-nitriles, often utilizing nickel-catalyzed reactions followed by various purification techniques to enhance yield and purity. The compound's unique cyclobutylmethyl group distinguishes it from other imidazole derivatives, potentially influencing its biological activity.
Antimicrobial and Antifungal Properties
Research indicates that 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungal pathogens, making it a candidate for further exploration in therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Organism/Pathogen | Effectiveness |
|---|---|---|
| Antimicrobial | Escherichia coli | Inhibition of growth |
| Antifungal | Candida albicans | Significant reduction in viability |
| Antiviral | Various viruses | Potential inhibition observed |
The mechanism of action for 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride is primarily based on its interaction with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, potentially inhibiting their function and disrupting metabolic pathways. This interaction is crucial for its antimicrobial efficacy, as it may interfere with the pathogen's ability to thrive .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Fungal Inhibition : Research highlighted its antifungal properties against Candida species, noting a significant decrease in fungal cell viability in treated cultures.
- Potential Therapeutic Applications : Ongoing research is exploring its role as a therapeutic agent in diseases where imidazole-sensitive pathways are involved, particularly in viral infections .
Comparative Analysis with Similar Compounds
When compared to other imidazole derivatives, such as 1-methylimidazole and 2-phenylimidazole, 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride displays unique properties due to its cyclobutylmethyl group. This structural difference may confer distinct biological activities and mechanisms of action.
Table 2: Comparison of Imidazole Derivatives
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(Cyclobutylmethyl)imidazol-4-amine; dihydrochloride | Cyclobutylmethyl group | Antimicrobial, antifungal |
| 1-Methylimidazole | Simple methyl group | Limited biological activity |
| 2-Phenylimidazole | Phenyl group | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Cyclobutylmethyl)imidazol-4-amine dihydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclobutane derivatives and imidazole precursors. Key steps include:
- Temperature control : Maintaining 60–80°C during alkylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Palladium or copper salts (e.g., CuI) may facilitate cyclization or coupling steps .
Q. Which analytical techniques are recommended for characterizing 1-(Cyclobutylmethyl)imidazol-4-amine dihydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclobutylmethyl substitution and imidazole ring integrity. Compare shifts to PubChem data (e.g., InChIKey: LMFSNGMQCXHUAT) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=N/C-C vibrations (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values can indicate potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands to quantify affinity (Ki) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1-(Cyclobutylmethyl)imidazol-4-amine dihydrochloride in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclobutyl ring-opening or imidazole functionalization .
- Reaction Path Search Tools : Software like GRRM or AFIR to explore possible reaction pathways and optimize conditions (e.g., solvent effects) .
- Machine Learning : Train models on PubChem reaction datasets to predict regioselectivity in alkylation or halogenation steps .
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
- Structural Analog Comparison : Test derivatives (e.g., cyclopropylmethyl or fluorinated analogs) to isolate structure-activity relationships (SAR) .
Q. What strategies enhance the compound’s stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer :
- pH Optimization : Buffered solutions (pH 4–6) prevent imidazole ring protonation/deprotonation shifts .
- Lyophilization : Freeze-dry the dihydrochloride salt to reduce hydrolysis; reconstitute in degassed solvents .
- Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation .
Advanced Mechanistic and SAR Studies
Q. What experimental approaches elucidate the mechanism of action of 1-(Cyclobutylmethyl)imidazol-4-amine dihydrochloride in enzyme inhibition?
- Methodological Answer :
- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled imidazole to track binding via NMR or MS .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding motifs .
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent Scanning : Replace cyclobutylmethyl with bicyclic or heterocyclic groups to assess steric/electronic effects .
- Bioisosteric Replacement : Swap imidazole with pyrazole or triazole to modulate lipophilicity and H-bonding .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields with activity data .
Safety and Toxicity Considerations
Q. What in vitro models are recommended for preliminary toxicity profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
